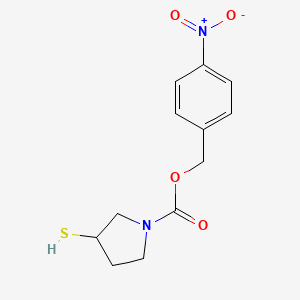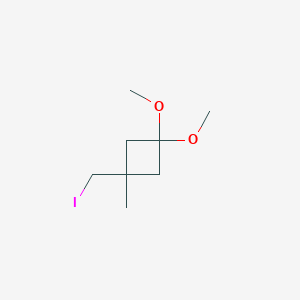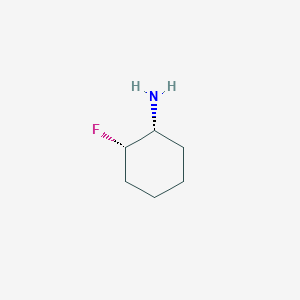
Fmoc-Gly-Arg(Mtr)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-Arg(Mtr)-OH is a compound used in peptide synthesis. It consists of three main components: 9-fluorenylmethoxycarbonyl (Fmoc), glycine (Gly), and arginine (Arg) with a methoxytrimethylbenzene sulfonyl (Mtr) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Arg(Mtr)-OH typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Coupling: The Fmoc-protected glycine is then coupled with arginine, which is protected by the Mtr group, using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of large-scale reactors and advanced purification systems like preparative HPLC is common to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly-Arg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for Mtr removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Gly-Arg(Mtr)-OH after Fmoc removal.
Coupling: Extended peptides or proteins depending on the sequence of amino acids used.
Applications De Recherche Scientifique
Fmoc-Gly-Arg(Mtr)-OH is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: The compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for use in diagnostics, vaccines, and as research tools.
Mécanisme D'action
The mechanism of action of Fmoc-Gly-Arg(Mtr)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during the synthesis process. The Mtr group protects the side chain of arginine, ensuring that it remains intact until the desired point in the synthesis. The removal of these protecting groups at specific stages allows for the sequential addition of amino acids, leading to the formation of the desired peptide or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-Arg(Pmc)-OH: Similar to Fmoc-Gly-Arg(Mtr)-OH but with a pentamethylchroman sulfonyl (Pmc) protecting group.
Fmoc-Gly-Arg(Pbf)-OH: Uses a pentamethylbenzofuran sulfonyl (Pbf) protecting group instead of Mtr.
Uniqueness
This compound is unique due to the specific protecting groups used, which offer different levels of stability and ease of removal. The Mtr group provides a balance between stability during synthesis and ease of removal, making it suitable for specific applications where other protecting groups might not be as effective.
Propriétés
Formule moléculaire |
C33H39N5O8S |
|---|---|
Poids moléculaire |
665.8 g/mol |
Nom IUPAC |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1 |
Clé InChI |
BSSAGZFNNLCKNY-MHZLTWQESA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)


![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)



![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)

![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)



